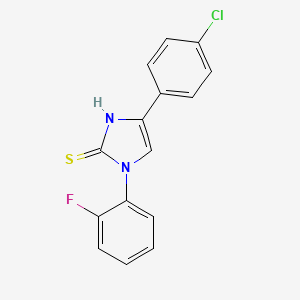

4-(4-Chloro-phenyl)-1-(2-fluoro-phenyl)-1H-imidazole-2-thiol

Description

4-(4-Chloro-phenyl)-1-(2-fluoro-phenyl)-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl group and a fluoro-substituted phenyl group attached to an imidazole ring, which also contains a thiol group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

Molecular Formula |

C15H10ClFN2S |

|---|---|

Molecular Weight |

304.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-3-(2-fluorophenyl)-1H-imidazole-2-thione |

InChI |

InChI=1S/C15H10ClFN2S/c16-11-7-5-10(6-8-11)13-9-19(15(20)18-13)14-4-2-1-3-12(14)17/h1-9H,(H,18,20) |

InChI Key |

JYJYZYKWEIEKMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenyl)-1-(2-fluoro-phenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-chlorobenzaldehyde with 2-fluorobenzylamine to form an imine intermediate. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenyl)-1-(2-fluoro-phenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The imidazole ring can undergo reduction under specific conditions.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to interact with various biological targets, potentially inhibiting bacterial growth and providing therapeutic benefits against infections. Studies have shown that imidazole derivatives often possess broad-spectrum antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Anticancer Potential

The compound has also been evaluated for anticancer properties. Similar imidazole derivatives have demonstrated the ability to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. The presence of the thiol group enhances its redox activity, which may contribute to its effectiveness as an anticancer agent .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of imidazole, including 4-(4-Chloro-phenyl)-1-(2-fluoro-phenyl)-1H-imidazole-2-thiol, significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways.

- Investigation into Anticancer Mechanisms : Research involving cancer cell lines showed that treatment with this compound led to reduced cell viability and induced apoptosis. The study suggested that the compound's ability to modulate redox states contributed to its anticancer effects.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenyl)-1-(2-fluoro-phenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups enhances its binding affinity and specificity. The thiol group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Chloro-phenyl)-1-(2-chloro-phenyl)-1H-imidazole-2-thiol

- 4-(4-Fluoro-phenyl)-1-(2-fluoro-phenyl)-1H-imidazole-2-thiol

- 4-(4-Bromo-phenyl)-1-(2-fluoro-phenyl)-1H-imidazole-2-thiol

Uniqueness

4-(4-Chloro-phenyl)-1-(2-fluoro-phenyl)-1H-imidazole-2-thiol is unique due to the specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.

Biological Activity

4-(4-Chloro-phenyl)-1-(2-fluoro-phenyl)-1H-imidazole-2-thiol, with the molecular formula C15H10ClFN2S and a molecular weight of 304.77 g/mol, is a heterocyclic compound featuring an imidazole ring. This compound is notable for its unique structure, which includes a thiol group and halogen substituents (chlorine and fluorine) that enhance its chemical properties and biological activity .

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 2-fluorobenzylamine to form an imine intermediate, which is then cyclized with thiourea under acidic conditions. This synthetic route can be optimized in industrial settings using continuous flow reactors to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Compounds with similar imidazole structures have been shown to inhibit various bacterial strains. For instance, studies have demonstrated that related compounds possess moderate to potent activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli at concentrations ranging from 256 to 512 μg/mL .

Anticancer Properties

The compound also shows promising anticancer activity . In vitro studies have evaluated its effectiveness against multiple human tumor cell lines. For example, certain derivatives of imidazole compounds have demonstrated IC50 values in the micromolar range against cancer cell lines, indicating their potential as therapeutic agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the thiol group allows for redox reactions, which can modulate biological pathways. Additionally, the halogen substituents enhance binding affinity and specificity, making it a valuable candidate for drug development.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of imidazole derivatives, including those similar to this compound. The research involved evaluating various compounds against a panel of human cancer cell lines, revealing that some exhibited significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Synergistic Effects with Other Drugs

Another investigation assessed the synergistic effects of combining this compound with standard antibacterial drugs. The results indicated enhanced antimicrobial activity when used in conjunction with ciprofloxacin, suggesting potential applications in combination therapies for treating resistant bacterial infections .

Q & A

Basic: What are the established synthetic routes for 4-(4-Chloro-phenyl)-1-(2-fluoro-phenyl)-1H-imidazole-2-thiol?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting a substituted imidazole precursor with thiolating agents (e.g., thiourea or Lawesson’s reagent). For example, analogous imidazole-2-thiol derivatives are prepared by reacting 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate as a base . Key parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and reaction time (12–24 hours). Purification often involves column chromatography or recrystallization to achieve >95% purity.

Advanced: How can structural disorder in the crystalline phase of this compound be resolved during X-ray diffraction analysis?

Answer:

Structural disorder, such as positional ambiguity in substituents (e.g., dithiolane rings), is addressed using dual refinement strategies in software like SHELXL . For instance, in related imidazole derivatives, disorder is modeled by splitting atomic positions across two sites with refined occupancy ratios. Constraints (e.g., SIMU, DELU) stabilize refinement, while Hirshfeld surface analysis validates intermolecular interactions (e.g., C–H⋯S, π–π stacking). High-resolution data (d-spacing < 0.8 Å) and low R-factors (<5%) are critical for reliable disorder modeling .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR : H/C NMR confirms regiochemistry (e.g., distinguishing imidazole C2 vs. C4 positions via coupling patterns).

- X-ray crystallography : Resolves absolute configuration and packing motifs. For example, monoclinic crystal systems (space group P21/n) with Z = 4 are common, as seen in analogous fluorophenyl-imidazole derivatives .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 335.03 for CHClFNS).

Advanced: How can contradictory biological activity data (e.g., antifungal efficacy) be reconciled across studies?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., fungal strain susceptibility, MIC protocols). To resolve contradictions:

Standardize testing using CLSI guidelines (Clinical and Laboratory Standards Institute).

Compare logP values and membrane permeability—higher lipophilicity enhances antifungal activity but may reduce aqueous solubility .

Validate target engagement via enzymatic assays (e.g., lanosterol 14α-demethylase inhibition for azole-like activity). Cross-reference with structural analogs (e.g., ketoconazole intermediates) to identify SAR trends .

Basic: What are the key physicochemical properties influencing this compound’s reactivity?

Answer:

- pKa : The thiol group (pKa ~8–10) dictates nucleophilicity under basic conditions.

- LogP : Calculated logP ~3.2 (via ChemDraw) suggests moderate lipophilicity, impacting solubility and membrane penetration.

- Thermal stability : DSC/TGA reveals decomposition temperatures >200°C, consistent with rigid imidazole cores .

Advanced: What computational methods are effective for predicting the compound’s binding modes to biological targets?

Answer:

- Docking : AutoDock Vina or Glide screens against cytochrome P450 or kinase targets. Use high-resolution crystal structures (PDB IDs: e.g., 5TZ1 for CYP51).

- MD simulations : GROMACS or AMBER assess binding stability (RMSD <2 Å over 50 ns).

- QSAR : CoMFA/CoMSIA models correlate substituent effects (e.g., chloro vs. fluoro at phenyl rings) with bioactivity .

Basic: How is purity assessed, and what impurities are commonly observed?

Answer:

- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect residual solvents (e.g., DMF) and byproducts (e.g., des-thiolated imidazoles).

- Elemental analysis : Confirms C/H/N/S ratios within 0.3% deviation.

- Common impurities include oxidized thiols (disulfides) or unreacted aryl halide precursors, mitigated via inert-atmosphere synthesis .

Advanced: What strategies optimize regioselectivity in imidazole ring functionalization?

Answer:

- Directing groups : Use para-substituted aryl rings (e.g., 4-chlorophenyl) to bias electrophilic substitution at C2/C5.

- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl boronic acids) selectively modifies C4/C5 positions.

- Protection-deprotection : Temporarily block the thiol group with trityl moieties to prevent undesired side reactions .

Basic: What are the documented biological activities of structurally similar imidazole-2-thiols?

Answer:

Analogous compounds exhibit:

- Antifungal activity (Candida albicans MIC: 2–8 µg/mL) via ergosterol biosynthesis inhibition.

- Antibacterial effects (Gram-positive bacteria: MIC ~4–16 µg/mL).

- Anti-inflammatory properties (COX-2 IC50: 0.8–3.2 µM) .

Advanced: How do solvent polarity and proticity affect the compound’s stability in solution?

Answer:

- Protic solvents (e.g., MeOH) : Accelerate thiol oxidation to disulfides; stabilize via 0.1% BHT (butylated hydroxytoluene).

- Aprotic solvents (e.g., DMSO) : Enhance solubility but may induce decomposition at >40°C.

- pH dependence : Thiolate formation (pH >10) increases nucleophilicity but reduces shelf life. Stability is optimal in pH 6–8 buffers (e.g., PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.